5-(Methylthio)-3-phenyl-1,2,4-thiadiazole
Overview
Description
5-(Methylthio)-3-phenyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C9H8N2S2 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
- Novel thiazole and 1,3,4-thiadiazole derivatives, including compounds related to 5-(Methylthio)-3-phenyl-1,2,4-thiadiazole, have shown potent anticancer activities. Particularly, these compounds demonstrated significant efficacy against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
- Another study synthesized thiadiazoles incorporating pyrazole moiety, which exhibited promising anticancer activity against breast carcinoma cell lines, suggesting a potential application in cancer treatment (Gomha et al., 2014).
Antimicrobial and Antitubercular Activity
- Novel quaternary ammonium salts with a 5-methyl-1,3,4-thiadiazole-2-thiol moiety exhibited potent antimicrobial effects against common pathogens, indicating their potential as novel antimicrobial agents (Xie et al., 2017).
- In the development of antitubercular agents, phenothiazine-thiadiazole hybrids were designed, displaying significant inhibitory activity against Mycobacterium tuberculosis (Ramprasad et al., 2015).
Antiviral and Fungicidal Properties
- 1,2,3-Thiadiazoles, including those with a 5-methyl moiety, synthesized via the Ugi reaction, showed significant antivirus and fungicidal activities, suggesting their potential in pesticide development (Zheng et al., 2010).
Applications in Solar Cells
- 5-Methylthio-1,3,4-thiadiazole-2-thiol and its oxidized dimer were used in dye-sensitized and quantum-dot sensitized solar cells, offering a novel and cost-effective solution for improving the efficiency of these cells (Rahman et al., 2018).
Corrosion Inhibition
- Thiadiazole derivatives, including phenyl-substituted amino thiadiazoles, have been investigated as corrosion inhibitors for copper in acidic environments, demonstrating their potential in material science and engineering (Tang et al., 2009).
Properties
IUPAC Name |
5-methylsulfanyl-3-phenyl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-12-9-10-8(11-13-9)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKNSBBDDVYPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NS1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342889 | |
Record name | 5-(methylthio)-3-phenyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32991-58-5 | |
Record name | 5-(methylthio)-3-phenyl-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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